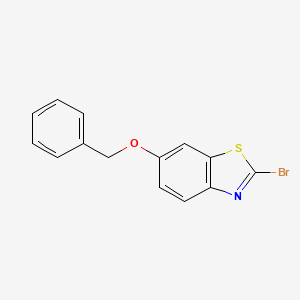

6-Benzyloxy-2-bromo-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Benzyloxy-2-bromo-benzothiazole is a chemical compound with the molecular formula C14H10BrNOS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is characterized by the presence of a benzyloxy group at the 6th position and a bromine atom at the 2nd position of the benzothiazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-2-bromo-benzothiazole typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of thioformanilides using hypervalent iodine reagents in dichloromethane at ambient temperature.

Introduction of Bromine Atom: The bromination of the benzothiazole core can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent under controlled conditions.

Attachment of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

6-Benzyloxy-2-bromo-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 2nd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and organometallic reagents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Properties

Benzothiazole derivatives, including 6-Benzyloxy-2-bromo-benzothiazole, have shown significant anticancer activities. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms. For instance, studies have demonstrated that benzothiazole derivatives can effectively target tumor-associated carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .

Case Study: Antitumor Activity

In a study evaluating the anticancer potential of various benzothiazole derivatives, compounds exhibited IC50 values ranging from 0.24 to 0.92 µM against several cancer cell lines, including MDA-MB-231 and HT-29 . The introduction of specific substituents on the benzothiazole scaffold significantly enhanced the anti-tumor activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.24 |

| Other derivatives | HT-29 | 0.92 |

1.2 Antibacterial and Antifungal Activities

Benzothiazole derivatives are also recognized for their antibacterial and antifungal properties. The minimal inhibitory concentrations (MICs) of synthesized compounds have been tested against various Gram-positive and Gram-negative bacteria, demonstrating moderate to good inhibition . This broad-spectrum activity suggests potential uses in treating infections.

Case Study: Antimicrobial Screening

A series of benzothiazole derivatives were screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives had MIC values as low as 12.5 µg/mL, showcasing their effectiveness as potential antimicrobial agents .

Agricultural Applications

2.1 Fungicidal Activity

Benzothiazole compounds have been explored for their fungicidal properties in agriculture. They are particularly effective against various fungal pathogens affecting crops such as rice and wheat .

Case Study: Field Trials for Crop Protection

Field trials demonstrated that formulations containing benzothiazole derivatives effectively controlled fungal diseases like rice blast caused by Pyricularia oryzae. The application of these compounds resulted in significant yield improvements compared to untreated controls .

| Pathogen | Crop | Efficacy |

|---|---|---|

| Pyricularia oryzae | Rice | High |

| Puccinia spp. | Wheat | Moderate |

Material Science Applications

3.1 Photophysical Properties

Research has indicated that benzothiazole derivatives exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Study: OLED Development

A study on the incorporation of benzothiazole into OLED materials showed enhanced light-emitting efficiency due to favorable energy levels and charge transport properties . This positions compounds like this compound as promising candidates for future electronic applications.

Mécanisme D'action

The mechanism of action of 6-Benzyloxy-2-bromo-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-2-methylbenzothiazole: This compound has a similar benzothiazole core but with a methyl group at the 2nd position instead of a benzyloxy group.

6-Bromo-2-chlorobenzothiazole: This compound has a chlorine atom at the 2nd position instead of a benzyloxy group.

Uniqueness

6-Benzyloxy-2-bromo-benzothiazole is unique due to the presence of both a benzyloxy group and a bromine atom in its structure. This combination imparts specific chemical and biological properties that differentiate it from other benzothiazole derivatives .

Activité Biologique

6-Benzyloxy-2-bromo-benzothiazole (CAS No. 1440526-56-6) is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by data tables and recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉BrN₂OS |

| Molecular Weight | 305.19 g/mol |

| Density | 1.4 g/cm³ |

| Melting Point | 102-104 °C |

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Its structural features allow it to modulate biochemical pathways, potentially influencing inflammation, microbial growth, and cancer cell proliferation.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were reported at 30 mg/L.

- The compound also showed activity against Xanthomonas species, with MIC values of 47.6 mg/L for Xanthomonas oryzae pv. oryzicola and 36.8 mg/L for Xanthomonas citri subsp. citri .

2. Anticancer Properties

Benzothiazole derivatives are known for their anticancer potential. Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines:

- Cell Line Studies : It exhibited an IC50 value of 15 µM against melanoma cells (SK-Mel 5) and showed promising results in inhibiting tumor growth in xenograft models.

- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies:

- Cytokine Modulation : It has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- In Vivo Studies : Animal models demonstrated a significant reduction in paw edema in response to carrageenan-induced inflammation when treated with the compound .

Case Studies

- Antibacterial Activity :

- Anticancer Research :

- Inflammation Studies :

Propriétés

IUPAC Name |

2-bromo-6-phenylmethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKUIKBAAWOPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.